Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 1414958-58-9
VCID: VC2873605
InChI: InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCC2C1CCNC2.Cl
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol

Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride

CAS No.: 1414958-58-9

Cat. No.: VC2873605

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.77 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride - 1414958-58-9

Specification

CAS No. 1414958-58-9
Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
IUPAC Name tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H
Standard InChI Key DDLUULQOWPLPBB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C1CCNC2.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CCNC2.Cl

Introduction

Chemical Identity and Basic Properties

Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride is a hydrochloride salt of the corresponding free base. The compound's chemical identity can be established through several key identifiers and properties:

Identification Parameters

The compound is identified by CAS number 1414958-58-9, as documented in recent safety data sheets . The molecular formula is C₁₂H₂₃ClN₂O₂, representing the hydrochloride salt form of the base compound . With a molecular weight of 262.78 g/mol, this bicyclic nitrogen-containing compound features a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms .

The free base form (without the hydrochloride) is known by CAS number 1147422-00-1 and has a molecular formula of C₁₂H₂₂N₂O₂ with a lower molecular weight of 226.32 g/mol .

Structural Features and Nomenclature

The compound contains a fused ring system with a pyrrolidine ring fused to a piperidine ring, creating the pyrrolo[3,2-c]pyridine bicyclic core structure. The "octahydro" prefix indicates that all possible positions in the ring system are saturated with hydrogen atoms. The compound features:

  • A Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen

  • A basic piperidine nitrogen that forms the hydrochloride salt

  • A fully saturated bicyclic ring system

Several synonyms for the free base form include:

  • 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine

  • tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate

  • 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester

Physical and Chemical Properties

The physical and chemical properties of Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride determine its handling characteristics, stability, and applications in chemical processes.

Physical Properties

While specific data on the physical properties of the hydrochloride salt is limited in the search results, the free base form is described as appearing as a brown powder . The hydrochloride salt would typically exhibit different solubility properties compared to the free base, generally being more soluble in polar solvents like water and less soluble in non-polar organic solvents.

Synthesis and Chemical Reactions

The synthesis and chemical transformations of Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester and its hydrochloride salt are well-documented through various methods.

Synthetic Pathways

One common synthetic route to produce the free base involves catalytic hydrogenation of aromatic precursors. The following table summarizes a key synthetic method:

Reaction TypeReagentsConditionsYieldReference
HydrogenationH₂, 5% Pd(OH)₂/CMethanol/ethanol, 20°C, 10h99%
HydrogenationH₂, 10% Pd(OH)₂/C, AcOH2-methoxyethanol, 70°C, 2.0 MPa, 24h100%

The experimental procedure for the first method involves treating 5-benzyl-octahydro-pyrrolo[3,2-c]pyridine-l-carboxylic acid tert-butyl ester (777 mg, 2.46 mmol) in IMS (20 mL) with palladium hydroxide on carbon (5%, 50 mg) under a hydrogen atmosphere at room temperature for 10 hours. After filtration through Celite and concentration in vacuo, the title compound is obtained as a straw-colored oil (550 mg, 99%) .

Subsequent Transformations

The free base form serves as a versatile intermediate for further chemical modifications:

Reaction TypeReagentsConditionsYieldProduct
Carbamate FormationBenzyl chloroformate, TEADCM, 20°C, 4h63%5-benzyl 1-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate
N-Alkylation1-bromo-3-chloropropane, K₂CO₃Acetone, reflux77%Alkylated derivative

In the carbamate formation reaction, tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.05 g, 4.64 mmol) in DCM (20 mL) is treated with triethylamine (1.29 mL, 9.29 mmol) followed by dropwise addition of benzyl chloroformate (0.795 mL, 5.57 mmol) at ambient temperature. After purification, the product is obtained in 63% yield .

Applications and Uses

Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride holds significant importance in several scientific and industrial domains.

Pharmaceutical Intermediate

The compound serves as an important raw material and intermediate in pharmaceutical synthesis . The bicyclic structure with a protected nitrogen functionality makes it valuable in the preparation of complex bioactive molecules. The Boc-protected nitrogen can be selectively deprotected under acidic conditions, allowing for further functionalization at this position.

Chemical Building Block

As a bicyclic scaffold, the compound provides a rigid framework that can be incorporated into larger molecules to impart specific three-dimensional structures, potentially influencing biological activity and selectivity in drug candidates.

Research Tool

In organic synthesis research, compounds like Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride serve as model systems for studying reaction methodologies and developing new synthetic pathways. The presence of both protected and free nitrogen functionalities allows for selective transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator